1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
Research has highlighted the potential of compounds structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid in inhibiting Aurora kinase, which could be beneficial for cancer treatment. This aligns with the broader trend of targeting specific kinases in oncology research (ロバート ヘンリー, ジェームズ, 2006).
Antibacterial Activity
Compounds related to this compound have been synthesized and demonstrated notable antibacterial activities. This includes various pyrimidine imines and thiazolidinones, showcasing the potential of such compounds in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Stable Betainic Pyrimidinaminides Synthesis
Research into the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to this compound, has been conducted. This contributes to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals (A. Schmidt, 2002).
Synthesis of Pyridine Derivatives
Studies on the synthesis of new pyridine derivatives, which are structurally related to the compound , indicate its potential use in creating novel compounds with potential biological activities. This research is vital in the exploration of new therapeutic agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Synthesis of Novel Pyrimidine Compounds
There have been developments in the synthesis of novel pyrimidine compounds, similar to this compound. These compounds offer potential in various scientific applications, including their use as intermediates in the synthesis of complex molecules (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).
Deoxycytidine Kinase Inhibitors
Compounds similar to this compound have been used as key intermediates in the preparation of deoxycytidine kinase inhibitors, which have potential therapeutic applications, especially in cancer treatment (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, P. Keyes, 2009).
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQFEBGDRVOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428062 |
Source
|
Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882770-44-7 |
Source
|
Record name | 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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